7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine
CAS No.:
Cat. No.: VC0530590
Molecular Formula: C20H21ClN4
Molecular Weight: 352.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN4 |
|---|---|
| Molecular Weight | 352.9 g/mol |
| IUPAC Name | 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine |
| Standard InChI | InChI=1S/C20H21ClN4/c1-24-10-12-25(13-11-24)17-5-3-16(4-6-17)23-19-8-9-22-20-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3,(H,22,23) |
| Standard InChI Key | LJSIXDJBHLLWHD-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Structural Characteristics
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine belongs to the class of 4-aminoquinoline compounds, characterized by a quinoline core structure with specific functional groups. The compound contains a 7-chloroquinoline scaffold connected via an amine linkage to a phenyl ring, which is further substituted with a 4-methylpiperazine group at the para position. This structural arrangement is critical for its biological activity, particularly its antimalarial properties.
The compound features several key structural elements:
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A 7-chloroquinoline core structure
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A secondary amine bridge connecting the quinoline to the phenyl ring
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A 4-methylpiperazine group attached to the phenyl ring
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A nitrogen-rich scaffold that facilitates interaction with biological targets
Physical and Chemical Properties
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine presents as a solid powder with specific physicochemical properties that contribute to its biological activity and pharmaceutical potential. The following table summarizes the key physical and chemical characteristics of the compound:
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H21ClN4 |
| Molecular Weight | 352.9 g/mol |
| IUPAC Name | 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine |
| Standard InChIKey | LJSIXDJBHLLWHD-UHFFFAOYSA-N |
| Physical Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Purity (Commercial) | >98% |
| Shelf Life | >2 years if stored properly |
| Storage Conditions | Dry, dark and at 0-4°C (short term) or -20°C (long term) |
| PubChem Compound ID | 2265943 |
The compound's solubility in DMSO makes it suitable for various in vitro biological assays, while its relatively stable shelf life under proper storage conditions facilitates its use in research settings.
Biological Activities
Antimalarial Properties
The most significant biological activity of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine and its structural analogues is their potent antimalarial action. Research has demonstrated that 4-aminoquinoline derivatives containing the piperazine moiety show remarkable activity against chloroquine-resistant strains of Plasmodium falciparum . This represents a significant advancement in addressing the growing challenge of antimalarial drug resistance.
Studies have shown that similar compounds in this class can exhibit activity in the nanomolar range against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum . For instance, several related compounds displayed excellent antiplasmodial activity, with IC50 values ranging from 3.27 to 25.1 nM against chloroquine-sensitive strains and 9.79 to 167.4 nM against chloroquine-resistant strains . Some derivatives exhibited up to 28-fold increases in activity against resistant strains compared to chloroquine itself.
The presence of specific structural elements, such as the piperazine moiety, appears to be critical for activity against resistant strains. Additionally, research on structurally related compounds indicates that modifications at the chiral center and variations in chain length can significantly influence antimalarial efficacy .
Structure-Activity Relationships
Role of the Piperazine Moiety
The piperazine moiety in 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine plays a crucial role in its biological activity. Research on similar compounds indicates that derivatives containing a piperazine group, particularly N-methylpiperazine at the terminal part of the side chain, demonstrate excellent in vitro activity against resistant malaria strains .
Studies have shown that compounds with this structural feature can overcome the resistance mechanisms that render chloroquine ineffective against certain strains of Plasmodium falciparum. The presence of the piperazine moiety appears to enhance the compound's ability to accumulate in the parasite's food vacuole, where it can interfere with hemozoin formation .
Structure Modifications and Their Effects
Research on structurally related compounds has provided valuable insights into how various modifications affect biological activity. Several key observations from these structure-activity relationship studies include:
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Side chain modifications: Compounds with hydrophobic substitutions at the chiral center, such as iso-butyl or benzyl groups, have shown enhanced antimalarial activity .
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Chain length variations: Homologation of selected α-amino acids to obtain corresponding β-amino acids has shown positive effects on antiplasmodial activities against both sensitive and resistant strains .
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Bond reduction: Reduction of side chain amide bonds has led to substantial increases in antiplasmodial activity against both sensitive and resistant strains .
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Enantiomeric comparisons: Interestingly, some enantiomeric pairs and their corresponding racemic compounds showed no significant differences in their activities against both chloroquine-sensitive and chloroquine-resistant strains .
These structure-activity relationship studies provide valuable guidance for the rational design of new analogs with improved properties and efficacy.
Mechanism of Action
Hematin Interaction
The antimalarial activity of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine and related 4-aminoquinoline compounds is primarily attributed to their interaction with hematin. Heme interaction has remained the unequivocal target for the antimalarial activity of this class of compounds .
Studies with related compounds have demonstrated strong binding to hematin, with association constant (log K) values ranging from 4.23 to 6.37. This interaction is characterized by a linear correlation between the induced hypochromic effects and the concentrations of the compounds . The ability to form complexes with hematin prevents the detoxification of heme, which is toxic to the parasite, thereby exerting antimalarial effects.
Inhibition of Beta-Hematin Formation
Another crucial aspect of the antimalarial mechanism is the inhibition of beta-hematin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing heme, which is toxic to the parasite. To survive, the parasite converts the toxic heme into a nontoxic crystalline substance called hemozoin (beta-hematin in vitro) .
4-Aminoquinoline compounds, including 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine and its analogs, can inhibit this conversion process. Research has shown that these compounds inhibit beta-hematin formation in a concentration-dependent manner, with IC50 values typically ranging from 0.14 to 0.27 mM . This inhibition leads to the accumulation of toxic heme, ultimately resulting in parasite death.
Synthesis and Chemical Preparation
Purification and Characterization
After synthesis, 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine requires proper purification to achieve the high purity (>98%) necessary for biological studies. Common purification techniques for this class of compounds include:
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Column chromatography
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Recrystallization
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Preparative HPLC
The characterization of the compound typically involves:
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NMR spectroscopy (1H and 13C)
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Mass spectrometry
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Elemental analysis
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HPLC purity analysis
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Melting point determination
These analytical techniques ensure the identity, purity, and structural integrity of the synthesized compound before biological evaluation.
In Vitro and In Vivo Studies
In Vitro Antiplasmodial Activity
The in vitro evaluation of related 4-aminoquinoline compounds has demonstrated significant antiplasmodial activity. Studies have assessed their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum .
Many compounds in this class exhibited excellent activity in the nanomolar range. For example, some analogs showed IC50 values as low as 3.27 nM against the chloroquine-sensitive strain, representing a >1.7-fold increase in activity compared to chloroquine (5.46 nM) . More impressively, certain compounds displayed 20- to 28-fold increases in activity against the chloroquine-resistant strain compared to chloroquine .
In vitro parasite killing efficacy studies with related compounds have also demonstrated rapid killing of resistant parasites, which is a major prerequisite for antimalarial drug candidates .
In Vivo Antimalarial Efficacy
In vivo studies with structurally related compounds have shown promising results against chloroquine-resistant Plasmodium yoelii (strain N-67) in mouse models. Selected compounds were tested through oral administration at various doses (10-100 mg/kg of body weight) for four or seven consecutive days post-infection .
The following table summarizes in vivo results for selected related compounds:
| Compound | Dose (mg/kg × duration) | Parasitemia Suppression (Day 4) | Survival Rate | Cure Rate |
|---|---|---|---|---|
| 7a | 100 × 7 days | 100% | 5/6 | 0/6 |
| 7a | 50 × 7 days | 100% | 4/6 | 0/6 |
| 7b | 100 × 7 days | 100% | 5/5 | 0/5 |
| 7b | 50 × 4 days | 99.9% | 5/5 | 0/5 |
| 7g | 100 × 7 days | 100% | 5/5 | 5/5 |
| 7g | 50 × 7 days | 100% | 5/5 | 5/5 |
| 7g | 25 × 7 days | 100% | 5/5 | 5/5 |
| 7g | 25 × 4 days | 100% | 5/5 | 5/5 |
| 7g | 10 × 4 days | 100% | 5/5 | 4/5 |
While these results are for structurally related compounds rather than 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine specifically, they demonstrate the potential of this class of compounds for in vivo efficacy .
Future Perspectives and Applications
Broader Therapeutic Applications
Beyond malaria, the structural features of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine suggest potential applications in other therapeutic areas:
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Cancer treatment: The compound has shown promise in anticancer research, warranting further investigation of its antineoplastic properties.
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Neurodegenerative disorders: Related quinoline compounds have been explored for diseases involving amyloid plaque formation, suggesting potential applications in conditions like Alzheimer's disease .
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Other parasitic diseases: Given its antiparasitic mechanism, the compound might be effective against other parasitic infections that rely on similar biochemical pathways.
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